molecular formula C6H8N2O4 B13059658 5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13059658
M. Wt: 172.14 g/mol
InChI Key: LMRRXOWYACYDPK-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 3-oxopropyl derivatives, while reduction of the oxadiazole ring can produce various reduced oxadiazole compounds.

Scientific Research Applications

5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The oxadiazole ring can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Hydroxypropyl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    1,2,4-Oxadiazole-3-carboxylic acid: Lacks the hydroxypropyl group, which may influence its solubility and biological activity.

    5-(3-Hydroxypropyl)-1,3,4-oxadiazole-3-carboxylic acid: Contains a different arrangement of nitrogen atoms in the ring, potentially altering its chemical properties.

Uniqueness

5-(3-Hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the hydroxypropyl and carboxylic acid groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

5-(3-hydroxypropyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c9-3-1-2-4-7-5(6(10)11)8-12-4/h9H,1-3H2,(H,10,11)

InChI Key

LMRRXOWYACYDPK-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NC(=NO1)C(=O)O)CO

Origin of Product

United States

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